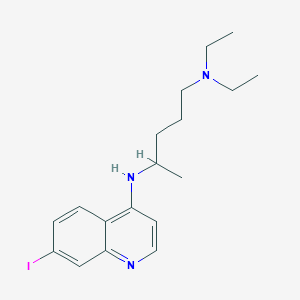

Iodoquine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

2007-00-3 |

|---|---|

Molecular Formula |

C18H26IN3 |

Molecular Weight |

411.3 g/mol |

IUPAC Name |

1-N,1-N-diethyl-4-N-(7-iodoquinolin-4-yl)pentane-1,4-diamine |

InChI |

InChI=1S/C18H26IN3/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21) |

InChI Key |

QCZZTGLRWDAZMG-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)I |

Synonyms |

iodoquine |

Origin of Product |

United States |

Foundational & Exploratory

Iodoquinol as a Potential Zinc Ionophore: A Technical Guide for Researchers

Abstract: This technical guide explores the compelling, albeit largely indirect, evidence supporting iodoquinol (5,7-diiodo-8-hydroxyquinoline) as a potential zinc ionophore. While its structural analog, clioquinol, has been more extensively studied for this property, iodoquinol's historical use in treating the zinc-deficiency disorder acrodermatitis enteropathica provides a strong foundation for this hypothesis.[1][2] This document synthesizes existing data, proposes mechanisms of action based on related 8-hydroxyquinoline compounds, outlines potential therapeutic signaling pathways, and provides detailed experimental protocols for researchers to directly validate iodoquinol's zinc ionophore activity. The content is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of metal ionophores.

Introduction to Iodoquinol and Zinc Ionophores

Iodoquinol, a di-iodinated 8-hydroxyquinoline, is an antimicrobial agent traditionally used as a luminal amebicide for the treatment of intestinal amebiasis.[3][4][5] Its mechanism of action has historically been attributed to the chelation of essential metal ions, like ferrous iron, required for parasitic metabolism. However, a compelling body of evidence suggests a more nuanced role involving the transport of zinc ions.

Zinc ionophores are lipid-soluble molecules that bind to zinc ions and facilitate their transport across biological membranes, effectively increasing intracellular zinc concentrations. This disruption of cellular zinc homeostasis can trigger a variety of downstream effects, making zinc ionophores promising therapeutic candidates for a range of diseases, including cancer, neurodegenerative disorders, and viral infections.

The therapeutic potential of the 8-hydroxyquinoline scaffold is well-documented through compounds like clioquinol and PBT2. Given that iodoquinol shares this core structure and has been observed to enhance zinc absorption in clinical settings, it stands as a strong candidate for a zinc ionophore, warranting further direct investigation.

The 8-Hydroxyquinoline Scaffold: A Platform for Ion Transport

The bioactivity of 8-hydroxyquinoline (8HQ) and its derivatives is intrinsically linked to their ability to chelate divalent metal ions. As lipophilic molecules, they can form neutral complexes with metal ions like zinc, allowing the complex to passively diffuse across the hydrophobic lipid bilayer of cell membranes. Once inside the cell, the complex can dissociate, releasing the zinc ion into the cytosol or specific organelles.

The proposed mechanism involves the 8HQ derivative forming a 2:1 complex with a Zn²⁺ ion, neutralizing its charge and enabling membrane transit. A plausible model, extrapolated from studies on the related ionophore PBT2, suggests an electroneutral exchange where the influx of one Zn²⁺ ion is coupled with the efflux of two H⁺ protons, thereby maintaining the cellular membrane potential.

Evidence and Quantitative Data

While direct studies quantifying iodoquinol's zinc ionophore activity are scarce, its clinical efficacy in treating zinc deficiency and the extensive research on its analogs provide a strong basis for its function.

Table 1: Clinical and Preclinical Observations of Iodoquinol's Effect on Zinc

| Study Type | Subject | Observation | Reference(s) |

| Clinical Case Study | Human (Acrodermatitis enteropathica) | Di-iodohydroxyquinoline treatment increases zinc absorption and retention. | |

| Preclinical Study | Rats | Diodoquin (Iodoquinol) therapy is effective for treating zinc deficiency. | |

| Review/Database | General Pharmacology | Enhances zinc absorption, likely by acting as a zinc ionophore. |

Table 2: Quantitative Activity of 8-Hydroxyquinoline Analogs (for Comparison)

| Compound | Model System | Concentration / Dose | Observed Effect | Reference(s) |

| Clioquinol | Cultured Astrocytes | 0.1–10 µM | Induction of autophagy. | |

| Clioquinol | Human Cancer Cells | Co-administered with 50 µM ZnCl₂ | Dramatic enhancement of cytotoxicity compared to ZnCl₂ alone. | |

| PBT2 | Streptococcus uberis | 14.5 µM | Minimum Inhibitory Concentration (MIC). | |

| PBT2 | Alzheimer's Disease Patients | 50 and 250 mg/day | Phase II clinical trial dosage; well-tolerated. | |

| Pyrithione | SARS-CoV infected cells | 2 µM (with 2 µM Zn²⁺) | 98% reduction in viral replication. |

Potential Signaling Pathways and Therapeutic Applications

Based on the mechanisms elucidated for clioquinol and PBT2, iodoquinol-mediated zinc influx could modulate several critical cellular pathways.

Oncology: Lysosomal Disruption and Apoptosis

In cancer cells, clioquinol has been shown to act as a zinc ionophore that specifically targets lysosomes. The resulting accumulation of zinc within these organelles disrupts lysosomal integrity, leading to the release of cathepsins and the cleavage of the pro-apoptotic protein Bid. This initiates a caspase cascade, culminating in apoptotic cell death. Furthermore, the clioquinol-zinc combination can inhibit the pro-survival NF-κB signaling pathway, enhancing the sensitivity of cancer cells to treatments like radiation.

Neurodegeneration: Autophagy Activation

In models relevant to neurodegenerative diseases like Alzheimer's, clioquinol-induced zinc influx activates autophagic flux. Autophagy is a cellular process responsible for clearing damaged organelles and aggregated proteins, such as amyloid-β oligomers. By acting as a zinc ionophore, iodoquinol could potentially restore or enhance this crucial cellular maintenance process, offering a therapeutic strategy for diseases characterized by protein misfolding and aggregation.

Experimental Protocols for Validation

To definitively characterize iodoquinol as a zinc ionophore, a series of well-defined experiments are required.

Protocol 1: Liposome-Based Zinc Ionophore Assay

This in vitro assay provides a direct measure of a compound's ability to transport zinc across a simple lipid membrane, eliminating confounding cellular factors.

Materials:

-

Lipids (e.g., DOPC, DOPS)

-

Zinc-specific fluorophore (e.g., FluoZin-3)

-

Iodoquinol

-

Zinc Sulfate (ZnSO₄)

-

Size-exclusion chromatography column

-

Fluorometer

Methodology:

-

Liposome Preparation: Prepare large unilamellar vesicles (LUVs) encapsulating a zinc-specific fluorophore like FluoZin-3.

-

Purification: Remove non-encapsulated fluorophore by passing the liposome suspension through a size-exclusion column.

-

Assay:

-

Add the purified liposomes to a cuvette with buffer.

-

Add Iodoquinol to the external solution.

-

Initiate the transport reaction by adding ZnSO₄ to the external solution.

-

-

Measurement: Monitor the increase in fluorescence over time. An increase signifies that iodoquinol is transporting zinc into the liposomes, where it binds to the encapsulated FluoZin-3.

Protocol 2: Cellular Zinc Influx Assay

This assay confirms the ionophore activity in a live cell context.

Materials:

-

Adherent cell line (e.g., HeLa, SH-SY5Y)

-

Cell culture medium and reagents

-

Membrane-permeable zinc fluorophore (e.g., FluoZin-3 AM)

-

Iodoquinol, Zinc Sulfate (ZnSO₄), TPEN (a zinc chelator)

-

Fluorescence microscope or flow cytometer

Methodology:

-

Cell Seeding: Plate cells on glass-bottom dishes (for microscopy) or multi-well plates (for flow cytometry) and allow them to adhere overnight.

-

Probe Loading: Wash cells with a suitable buffer (e.g., HBSS) and incubate with FluoZin-3 AM (e.g., 1-10 µM) for 20-30 minutes at 37°C to load the dye into the cells.

-

Washing: Wash cells 2-3 times to remove excess probe.

-

Imaging/Measurement:

-

Acquire a baseline fluorescence reading.

-

Add Iodoquinol and ZnSO₄ to the cells and record the change in fluorescence intensity over time. A rapid increase indicates zinc influx.

-

(Optional) As a control, add the membrane-impermeable chelator TPEN to the medium after zinc influx to confirm the signal is zinc-dependent (fluorescence should decrease).

-

Conclusion and Future Directions

The structural analogy of iodoquinol to well-characterized zinc ionophores, combined with clinical evidence of its ability to enhance zinc absorption, strongly supports its function as a zinc ionophore. While this guide provides a theoretical framework and comparative data, direct experimental validation is paramount.

Future research should focus on:

-

Direct Confirmation: Performing the outlined liposome and cellular influx assays to definitively prove and quantify iodoquinol's zinc ionophore activity.

-

Mechanistic Studies: Investigating whether iodoquinol acts as a Zn²⁺/H⁺ antiporter and identifying its primary subcellular targets (e.g., lysosomes).

-

Therapeutic Validation: Testing the efficacy of iodoquinol in preclinical models of diseases where zinc dysregulation is implicated, such as specific cancers and neurodegenerative disorders, using the insights gained from clioquinol and PBT2 as a guide.

By systematically addressing these questions, the scientific community can unlock the full therapeutic potential of this long-established compound.

References

- 1. Diiodohydroxyquinoline - Wikipedia [en.wikipedia.org]

- 2. Zinc and di-iodohydroxyquinoline therapy in acrodermatitis enteropathica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. brainkart.com [brainkart.com]

- 5. 5,7-Diiodo-8-hydroxyquinoline | C9H5I2NO | CID 3728 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of Novel Iodoquine Derivatives for Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into novel iodoquine derivatives. This compound, a derivative of the 4-aminoquinoline scaffold, represents a promising area of research for the development of new therapeutic agents, particularly in the fields of oncology and infectious diseases. This document details synthetic methodologies, presents quantitative biological data, and visualizes key experimental workflows and cellular signaling pathways to facilitate further research and development in this area.

Data Presentation: Biological Activity of Novel Iodoquinoline and Related Derivatives

The following tables summarize the in vitro biological activities of various iodoquinoline and related 4-aminoquinoline derivatives against cancer cell lines and malarial parasites.

Table 1: Anticancer Activity of 4-Aminoquinoline Derivatives

| Compound ID | 7-Substitution | Side Chain | Cell Line | GI50 (µM) | Reference |

| CQ | Cl | -N,N-diethyl-1,4-pentanediamine | MDA-MB-468 | 24.36 | [1] |

| CQ | Cl | -N,N-diethyl-1,4-pentanediamine | MCF-7 | 20.72 | [1] |

| Compound 4 | Cl | -ethane-1,2-diamine | MDA-MB-468 | 11.01 | [1] |

| Compound 5 | Cl | -N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 8.73 | [1] |

| Compound 10 | Cl | bis-(7-chloroquinolin-4-yl) | MDA-MB-468 | 7.35 | [1] |

| Compound 13 | Cl | -4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl | MDA-MB-468 | IC50 < 10 | |

| B01002 | (Isoquinoline) | - | SKOV3 | 7.65 µg/mL | |

| C26001 | (Isoquinoline) | - | SKOV3 | 11.68 µg/mL |

Table 2: Antimalarial Activity of 4-Aminoquinoline Derivatives

| Compound ID | 7-Substitution | Side Chain | P. falciparum Strain | IC50 (nM) | Reference |

| CQ | Cl | -N,N-diethyl-1,4-pentanediamine | Resistant | - | |

| Compound 7 | Cl | -[3-(cyclopropylthiourea)propyl] | Resistant | < CQ | |

| 1m | Cl | Varied | Resistant | ED50 = 2.062 mg/kg (in vivo) | |

| 1o | Cl | Varied | Resistant | ED50 = 2.231 mg/kg (in vivo) | |

| 2c | Cl | Varied | Resistant | ED50 = 1.431 mg/kg (in vivo) | |

| 2j | Cl | Varied | Resistant | ED50 = 1.623 mg/kg (in vivo) |

Experimental Protocols

This section provides detailed methodologies for the synthesis of key intermediates and final this compound derivatives.

Synthesis of 4,7-Dichloroquinoline (Key Intermediate)

The synthesis of the crucial precursor, 4,7-dichloroquinoline, is a multi-step process.

Step 1: Synthesis of 7-chloro-4-hydroxyquinoline

-

Reaction Setup: In a round-bottom flask, combine 3-chloroaniline and diethyl ethoxymethylenemalonate.

-

Condensation: Heat the mixture on a steam bath for 1 hour, allowing the ethanol formed to distill off. The crude product, diethyl 2-((3-chlorophenylamino)methylene)malonate, is used directly in the next step.

-

Cyclization: In a separate flask equipped with a reflux condenser, heat a high-boiling solvent such as Dowtherm A to approximately 250-260 °C.

-

Addition: Slowly add the crude product from the previous step into the boiling solvent and continue heating for 1 hour.

-

Isolation: Cool the reaction mixture to room temperature. The precipitated solid, ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate, is collected by filtration.

-

Hydrolysis and Decarboxylation: The ester is hydrolyzed using aqueous sodium hydroxide, followed by decarboxylation at high temperature (250–270 °C) to yield 7-chloro-4-hydroxyquinoline.

Step 2: Chlorination of 7-chloro-4-hydroxyquinoline

-

Reaction: Treat 7-chloro-4-hydroxyquinoline with phosphorus oxychloride (POCl₃).

-

Work-up: Carefully quench the reaction mixture with ice water.

-

Purification: The crude 4,7-dichloroquinoline is purified by recrystallization or column chromatography to yield the final intermediate.

General Procedure for the Synthesis of 7-Iodo-4-aminoquinoline Derivatives

This procedure is a representative method for the synthesis of this compound and its analogs, based on the well-established synthesis of chloroquine.

-

Reaction Setup: In a sealed reaction vessel, combine 4,7-diiodoquinoline (or a suitable 7-iodo-4-chloroquinoline precursor) and the desired amine side chain (e.g., 4-diethylamino-1-methylbutylamine for this compound).

-

Reaction Conditions: Heat the mixture at a high temperature, typically around 180 °C, for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After completion, the reaction mixture is cooled and partitioned between an organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., sodium bicarbonate).

-

Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 7-iodo-4-aminoquinoline derivative.

-

Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis of 6-Iodo-2-phenylquinoline-4-carboxylic Acid Derivatives

This one-pot, three-component method provides a library of 6-iodo-substituted carboxy-quinolines.

-

Reactant Preparation: Solubilize the desired phenyl-substituted aldehyde (1 mmol) in a minimum amount of acetic acid.

-

Addition of Reagents: Add a mixture of pyruvic acid (1.5 mmol) and trifluoroacetic acid (TFA, 20 µL) as a catalyst to the aldehyde solution and stir for 10 minutes.

-

Final Addition: Dissolve 6-iodo-aniline (1 mmol) in a minimum amount of acetic acid and add it to the reaction mixture.

-

Reaction: Reflux the resulting mixture for 12 hours.

-

Isolation: Obtain the product by filtering the resulting suspension and washing the solid with ethanol.

-

Purification: Recrystallize the product from dichloromethane and ethanol.

-

Characterization: The final products are characterized by FT-IR, MS, ¹H NMR, and ¹³C NMR spectroscopy.

Visualization of Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows and proposed signaling pathways for this compound derivatives.

Synthetic Workflow

References

Iodoquine: A Technical Guide to Cellular Uptake and Intracellular Localization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodoquine, a diiodinated 8-hydroxyquinoline, has a long-standing history as an antimicrobial agent. Emerging research, however, has unveiled its potential as an anticancer agent, primarily attributed to its ability to modulate intracellular metal ion homeostasis. This technical guide provides a comprehensive overview of the current understanding of this compound's cellular uptake and intracellular localization, with a focus on its role as a zinc ionophore and its subsequent accumulation in lysosomes. Due to the limited availability of direct quantitative data for this compound, this guide incorporates findings from closely related 8-hydroxyquinoline analogs, namely clioquinol and PBT2, to provide a more complete mechanistic picture. Detailed experimental protocols are provided to facilitate further investigation into the cellular pharmacology of this compound and its derivatives.

Introduction

This compound (5,7-diiodo-8-hydroxyquinoline) is a lipophilic molecule with known metal-chelating properties, particularly for ferrous ions.[1] While its primary clinical use has been as a luminal amebicide, recent studies have shifted focus towards its potential in cancer therapy. The lipophilic nature of this compound allows it to traverse cellular membranes, initiating a cascade of intracellular events that are the subject of ongoing research. This guide will delve into the mechanisms of this compound's entry into the cell and its subsequent journey to various subcellular compartments, with a particular emphasis on its lysosomotropic properties.

Cellular Uptake of this compound

The precise kinetics of this compound's cellular uptake have not been extensively quantified. However, based on its physicochemical properties and data from analogous 8-hydroxyquinoline compounds, a passive diffusion mechanism is likely the primary route of entry into cells. As a lipophilic molecule, this compound can readily cross the lipid bilayer of the plasma membrane.

Furthermore, this compound's function as a zinc ionophore plays a crucial role in its cellular accumulation. It can form a lipophilic complex with extracellular zinc, facilitating the transport of zinc across the plasma membrane and down its concentration gradient.[2][3] This ionophoretic activity can lead to a significant increase in intracellular zinc concentrations.

Intracellular Localization: The Lysosome as a Primary Target

A growing body of evidence suggests that this compound, much like its analog clioquinol, exhibits lysosomotropic behavior, meaning it preferentially accumulates within lysosomes.[4][5] The acidic environment of the lysosome (pH 4.5-5.0) is thought to trap the protonated form of the weakly basic this compound molecule, leading to its sequestration.

The accumulation of this compound and zinc within lysosomes has profound consequences for cellular function. This includes the disruption of lysosomal membrane integrity, leading to the release of cathepsins and other hydrolytic enzymes into the cytoplasm. This release can trigger a cascade of events culminating in apoptotic cell death.

While direct quantitative data on the subcellular distribution of this compound is scarce, studies on the brominated analog of clioquinol (B2Q) have confirmed its ability to cross the cell membrane and accumulate intracellularly. X-ray fluorescence imaging has shown that clioquinol-guided copper accumulates in the nuclei of cells, while PBT2-guided copper is found near the cell membrane, suggesting that the specific substitution pattern on the 8-hydroxyquinoline scaffold can influence intracellular distribution.

Table 1: Quantitative Data on Cellular Uptake and Cytotoxicity of 8-Hydroxyquinoline Derivatives

| Compound | Cell Line | Parameter | Value | Reference |

| Clioquinol | Various Cancer Cell Lines | IC50 | Low micromolar range | |

| Clioquinol | Leukemia and Myeloma Cells | Apoptosis-inducing concentration | As low as 5 µM | |

| PBT2 | S. uberis | Zinc Accumulation | >3-fold increase with 0.25 mg/L PBT2 + 100 µM Zinc | |

| 5-carboxy-8HQ | HeLa Cells | Cellular IC50 for JMJD2A inhibition | 86.5 µM | |

| 5-carboxy-8HQ | HeLa Cells | Cytotoxicity IC50 | 291.6 µM |

Note: This table summarizes available quantitative data for this compound analogs. Direct quantitative data for this compound is not currently available in the reviewed literature.

Signaling Pathways and Downstream Effects

The intracellular accumulation of this compound and the subsequent disruption of metal ion homeostasis trigger several signaling pathways, ultimately leading to cell death, particularly in cancer cells.

Lysosome-Mediated Apoptosis

The primary mechanism of this compound-induced cell death appears to be through the lysosomal pathway. The accumulation of zinc within lysosomes, facilitated by this compound, leads to lysosomal membrane permeabilization (LMP). This releases lysosomal proteases, such as cathepsins, into the cytosol, which can then activate the intrinsic apoptotic pathway through cleavage of Bid, a pro-apoptotic Bcl-2 family protein.

ATM/p53 Signaling

Studies on clioquinol have shown that it can induce DNA double-strand breaks, leading to the activation of the ataxia-telangiectasia mutated (ATM) kinase. Activated ATM then phosphorylates and stabilizes the tumor suppressor protein p53. This activation of the p53 signaling pathway can lead to cell cycle arrest and apoptosis.

Inhibition of Histone Deacetylases (HDACs)

Clioquinol has been demonstrated to inhibit the activity of histone deacetylases (HDACs), which are zinc-dependent enzymes. By chelating zinc, clioquinol can disrupt HDAC function, leading to the upregulation of tumor suppressor genes like p21 and p27, cell cycle arrest at the G1 phase, and apoptosis.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to study the cellular uptake and intracellular localization of this compound. These are generalized protocols that may require optimization for specific cell lines and experimental conditions.

Quantification of Intracellular this compound using HPLC

This protocol describes a method to quantify the intracellular concentration of this compound using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Cell culture reagents

-

This compound

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Lysis buffer (e.g., RIPA buffer)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (or other suitable mobile phase modifier)

-

HPLC system with a C18 column and UV detector

Procedure:

-

Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentration of this compound for the specified time.

-

Cell Harvesting: Aspirate the medium and wash the cells twice with ice-cold PBS. Detach the cells using trypsin-EDTA and collect them in a microcentrifuge tube.

-

Cell Lysis: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in a known volume of lysis buffer.

-

Protein Precipitation: Add an equal volume of ice-cold acetonitrile to the cell lysate to precipitate proteins. Vortex and centrifuge at high speed.

-

Sample Preparation for HPLC: Collect the supernatant, which contains the extracted this compound, and evaporate it to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of the HPLC mobile phase.

-

HPLC Analysis: Inject the prepared sample into the HPLC system. A reverse-phase C18 column is typically used. The mobile phase can be a gradient of acetonitrile and water with a small percentage of formic acid. Detection is performed using a UV detector at a wavelength determined by the absorption maximum of this compound (e.g., around 254 nm).

-

Quantification: Create a standard curve using known concentrations of this compound. The intracellular concentration can be calculated based on the peak area from the sample and the standard curve, normalized to the cell number or total protein content.

Visualization of Intracellular Localization by Confocal Microscopy

This protocol outlines a general procedure for visualizing the subcellular localization of this compound using confocal fluorescence microscopy. As this compound is not fluorescent, this protocol would require the synthesis of a fluorescently tagged this compound derivative or the use of co-localization with fluorescent organelle markers.

Materials:

-

Cells cultured on glass-bottom dishes or coverslips

-

Fluorescently-tagged this compound or unlabeled this compound

-

Lysosomal marker (e.g., LysoTracker Red)

-

Nuclear stain (e.g., DAPI)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Mounting medium

-

Confocal microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on glass-bottom dishes. Treat with fluorescently-tagged this compound or unlabeled this compound.

-

Co-staining (for unlabeled this compound): If using unlabeled this compound, incubate cells with a fluorescent marker for the organelle of interest (e.g., LysoTracker for lysosomes) according to the manufacturer's protocol.

-

Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with 0.1% Triton X-100 if intracellular antibody staining is required.

-

Staining: Stain with DAPI to visualize the nucleus.

-

Imaging: Mount the coverslips and acquire images using a confocal microscope. Use appropriate laser lines and emission filters for the fluorophores used.

-

Co-localization Analysis: Analyze the images to determine the degree of co-localization between the this compound signal (or its indirect marker) and the organelle-specific markers.

Subcellular Fractionation for this compound Distribution Analysis

This protocol describes a method for separating cellular components to determine the distribution of this compound in different organelles.

Materials:

-

Cell culture reagents

-

This compound

-

Fractionation buffer

-

Dounce homogenizer or needle and syringe

-

Centrifuge and ultracentrifuge

-

Reagents for this compound quantification (e.g., for HPLC as described in 5.1)

Procedure:

-

Cell Culture and Treatment: Grow and treat cells with this compound as described previously.

-

Cell Homogenization: Harvest and wash the cells. Resuspend the cell pellet in ice-cold fractionation buffer and disrupt the cells using a Dounce homogenizer or by passing them through a fine-gauge needle.

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet the nuclei.

-

Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g) to pellet the mitochondria.

-

Transfer the resulting supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g) to pellet the microsomal fraction (containing ER and Golgi). The final supernatant is the cytosolic fraction.

-

-

Lysosome Enrichment (Optional): Lysosomes can be further enriched from the mitochondrial or microsomal pellet using density gradient centrifugation (e.g., with a sucrose or Percoll gradient).

-

This compound Quantification: Quantify the amount of this compound in each fraction using a suitable method like HPLC (Protocol 5.1).

Conclusion

While direct quantitative data on the cellular uptake and intracellular localization of this compound remain to be fully elucidated, the available evidence, strongly supported by studies on analogous 8-hydroxyquinoline compounds, points towards a mechanism involving passive diffusion, zinc ionophore activity, and significant lysosomal accumulation. This lysosomotropism appears to be a key driver of its anticancer effects, triggering lysosomal membrane permeabilization and subsequent apoptotic signaling cascades. The experimental protocols provided in this guide offer a framework for researchers to further investigate the cellular pharmacology of this compound and unlock its full therapeutic potential. Future studies should focus on obtaining precise quantitative measurements of this compound's uptake kinetics and subcellular distribution in various cell types to provide a more definitive understanding of its mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. Anticancer activity of the antibiotic clioquinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clioquinol Synergistically Augments Rescue by Zinc Supplementation in a Mouse Model of Acrodermatitis Enteropathica - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Clioquinol targets zinc to lysosomes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-Activity Relationship of Iodoquine Derivatives: A Technical Guide for Drug Development Professionals

An In-depth Analysis of 8-Hydroxyquinoline-Based Antiprotozoal Agents

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of iodoquine (5,7-diiodo-8-hydroxyquinoline), a critical compound in the development of antiprotozoal therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of the chemical modifications that influence the biological activity of this compound and its analogs.

Introduction

This compound, also known as iodoquinol or diiodohydroxyquinoline, is an 8-hydroxyquinoline derivative with well-established efficacy as a luminal amebicide.[1] Its primary application is in the treatment of intestinal amebiasis caused by the protozoan parasite Entamoeba histolytica.[1] The core structure of 8-hydroxyquinoline is a recognized pharmacophore with a broad spectrum of biological activities, including antiprotozoal, antibacterial, and antifungal properties. Understanding the relationship between the chemical structure of this compound analogs and their biological activity is paramount for the rational design of new, more potent, and less toxic therapeutic agents.

Mechanism of Action

The primary mechanism of action of this compound and its analogs is believed to be the chelation of essential metal ions, particularly ferrous (Fe²⁺) and copper (Cu²⁺) ions.[2] These metal ions are crucial cofactors for various parasitic enzymes involved in key metabolic pathways. By sequestering these ions, this compound disrupts cellular function, leading to parasite death.

dot

Caption: Proposed mechanism of action for this compound.

Additional proposed mechanisms include the disruption of DNA synthesis and the alteration of parasite cell membrane integrity, further contributing to its amoebicidal effects.[2]

Structure-Activity Relationship (SAR) Studies

The 8-Hydroxyquinoline Core

The 8-hydroxyquinoline scaffold is essential for the metal-chelating activity of these compounds. The proximity of the hydroxyl group at position 8 and the nitrogen atom in the quinoline ring creates a bidentate ligand capable of forming stable complexes with metal ions.

Halogenation at Positions 5 and 7

The presence of halogen atoms, particularly iodine, at positions 5 and 7 is a hallmark of this compound and is believed to significantly contribute to its antiprotozoal potency. While direct comparative studies are limited, the high efficacy of this compound suggests that these bulky, lipophilic substituents may enhance membrane permeability and/or modulate the electronic properties of the quinoline ring to favor metal chelation.

Substitutions at Other Positions

Modifications at other positions on the 8-hydroxyquinoline ring have been explored in the context of other biological activities, which can provide insights for future antiprotozoal drug design. For instance, the introduction of various substituents at the 2 and 5 positions has been shown to influence the antibacterial and anticancer properties of 8-hydroxyquinoline derivatives. Further investigation is required to systematically evaluate the impact of these modifications on anti-amebic activity.

Table 1: Hypothetical Quantitative SAR Data for this compound Analogs

Due to the lack of publicly available, comprehensive SAR studies on this compound analogs for antiamoebic activity, the following table is a hypothetical representation based on general principles of medicinal chemistry. It is intended to serve as a template for future research and data presentation.

| Compound ID | R5 | R7 | LogP (calculated) | IC50 (µM) vs. E. histolytica |

| This compound | I | I | 3.1 | Data Not Available |

| Analog-1 | Br | Br | 2.8 | Data Not Available |

| Analog-2 | Cl | Cl | 2.5 | Data Not Available |

| Analog-3 | I | H | 2.6 | Data Not Available |

| Analog-4 | H | I | 2.6 | Data Not Available |

| Analog-5 | NO₂ | I | 2.9 | Data Not Available |

Experimental Protocols

The following sections outline representative experimental methodologies for the synthesis and biological evaluation of this compound analogs.

General Synthesis of 5,7-Dihalo-8-hydroxyquinolines

The synthesis of this compound and its halogenated analogs typically starts from 8-hydroxyquinoline.

dot

Caption: General synthesis workflow for this compound analogs.

Detailed Protocol:

-

Dissolution: Dissolve 8-hydroxyquinoline in a suitable solvent, such as ethanol or acetic acid.

-

Halogenation: Add the halogenating agent (e.g., a solution of iodine and potassium iodide for iodination) dropwise to the solution with stirring. The reaction is typically carried out at room temperature or with gentle heating.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the product is typically precipitated by the addition of water. The solid is then collected by filtration.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography to yield the pure 5,7-dihalo-8-hydroxyquinoline derivative.

-

Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Antiamoebic Activity Assay

The in vitro activity of synthesized compounds against Entamoeba histolytica can be determined by assessing the viability of trophozoites after drug exposure.

Materials:

-

Entamoeba histolytica trophozoites (e.g., HM-1:IMSS strain)

-

TYI-S-33 medium supplemented with bovine serum

-

96-well microtiter plates

-

Test compounds dissolved in dimethyl sulfoxide (DMSO)

-

Metronidazole (as a positive control)

-

Nitroblue tetrazolium (NBT)

-

Hemocytometer

Protocol:

-

Culturing of Trophozoites: Maintain axenic cultures of E. histolytica trophozoites in TYI-S-33 medium at 37°C.

-

Preparation of Drug Dilutions: Prepare a stock solution of each test compound in DMSO. Serially dilute the stock solutions with culture medium to achieve the desired final concentrations. The final DMSO concentration should be non-toxic to the parasites (typically ≤ 0.5%).

-

Assay Setup: Harvest trophozoites during the logarithmic growth phase and adjust the cell density to a final concentration of approximately 2 x 10⁴ cells/mL in fresh medium.

-

Drug Exposure: Add 100 µL of the trophozoite suspension to each well of a 96-well plate. Then, add 100 µL of the appropriate drug dilution to each well. Include wells with metronidazole as a positive control and wells with medium containing DMSO as a negative control.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Viability Assessment (NBT Reduction Assay):

-

After incubation, add a solution of NBT to each well.

-

Incubate for an additional 2-3 hours at 37°C. Viable trophozoites will reduce the yellow NBT to a blue formazan product.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the negative control. Determine the 50% inhibitory concentration (IC50) value by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.

dot

Caption: Workflow for in vitro antiamoebic activity testing.

Conclusion and Future Directions

The 8-hydroxyquinoline scaffold, particularly as represented by this compound, remains a valuable starting point for the development of new antiprotozoal agents. The established mechanism of action through metal chelation provides a clear rationale for its activity. However, a significant gap exists in the systematic exploration of the structure-activity relationships of this compound analogs.

Future research should focus on the following areas:

-

Systematic Synthesis and Evaluation: A comprehensive library of 5,7-disubstituted-8-hydroxyquinoline analogs should be synthesized and evaluated in vitro against E. histolytica and other relevant protozoan parasites to generate robust quantitative SAR data.

-

Exploration of Other Substitutions: The impact of substituents at other positions of the quinoline ring on antiprotozoal activity and selectivity should be investigated.

-

Mechanism of Action Studies: Further studies are needed to elucidate the precise molecular targets of this compound and to understand the role of each structural component in its biological activity.

-

In Vivo Efficacy and Toxicity: Promising candidates identified from in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetic properties, and toxicity profiles.

By addressing these research gaps, it will be possible to design and develop novel this compound-based therapeutics with improved potency, selectivity, and safety profiles for the treatment of protozoal infections.

References

Iodoquinol's Disruption of Cellular Metal Ion Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoquinol, a halogenated 8-hydroxyquinoline, has a long history as an antimicrobial agent. Its therapeutic effects are increasingly understood to be linked to its profound impact on the homeostasis of essential metal ions within cells. By acting as both a chelator and an ionophore for various divalent cations, iodoquinol can disrupt the delicate balance of intracellular metal ion concentrations, leading to a cascade of downstream cellular effects. This technical guide provides an in-depth exploration of iodoquinol's core mechanisms of action related to metal ion homeostasis, offering researchers and drug development professionals a comprehensive resource detailing its effects on zinc, copper, iron, and calcium dynamics, the experimental protocols to study these effects, and the signaling pathways that are consequently modulated. While much of the direct quantitative data comes from its close structural analog, clioquinol, the principles of metal ion modulation are highly translatable and provide a strong foundation for understanding iodoquinol's biological activity.

Data Presentation: Quantitative Effects on Intracellular Metal Ion Concentrations

The ability of iodoquinol and its analogs to alter the intracellular concentrations of key metal ions is central to its biological activity. The following tables summarize the quantitative data from studies on clioquinol, providing a proxy for the expected effects of iodoquinol.

| Metal Ion | Cell Type/Model | Treatment Concentration | Treatment Duration | Observed Effect | Reference |

| Zinc (Zn²⁺) | Human Neuroblastoma SH-SY5Y cells | 20-50 µM | 1 hour | Significant increase in cellular zinc levels | [1] |

| Mouse Model of Acrodermatitis Enteropathica (Liver) | Diet supplemented with clioquinol and zinc | 20 days | 28% increase in liver zinc concentration (statistically significant) | [2] | |

| Copper (Cu²⁺) | Human Neuroblastoma SH-SY5Y cells | 20-50 µM | 24 hours | Significant increase in cellular copper levels | [1] |

| Mouse Model of Acrodermatitis Enteropathica (Liver) | Diet supplemented with clioquinol and zinc | 20 days | 20% decrease in liver copper concentration | [2] | |

| Iron (Fe²⁺/Fe³⁺) | Mouse Model of Acrodermatitis Enteropathica (Liver) | Diet supplemented with clioquinol and zinc | 20 days | 36% decrease in liver iron concentration | [2] |

| Manganese (Mn²⁺) | Mouse Model of Acrodermatitis Enteropathica (Liver) | Diet supplemented with clioquinol and zinc | 20 days | 45% decrease in liver manganese concentration |

Table 1: Quantitative Changes in Intracellular Metal Ion Concentrations Induced by Clioquinol.

Core Mechanisms and Signaling Pathways

Iodoquinol's disruption of metal ion homeostasis triggers a variety of cellular signaling cascades. Its primary mechanisms involve acting as a zinc ionophore and a copper chelator/ionophore, which in turn affects downstream pathways, including the MAPK/ERK and NF-κB signaling pathways.

Zinc Ionophore Activity and MAPK/ERK Pathway Activation

Iodoquinol facilitates the transport of zinc ions across cellular membranes, leading to an increase in the intracellular labile zinc pool. This influx of zinc can act as a secondary signaling molecule, directly influencing enzymatic activities and signaling pathways. One of the key pathways activated by increased intracellular zinc is the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway. This activation is often initiated by zinc-induced inhibition of MAPK phosphatases, leading to sustained ERK phosphorylation and subsequent regulation of gene expression related to cell proliferation, differentiation, and survival.

Copper Modulation and NF-κB Signaling

Iodoquinol's interaction with copper is more complex, involving both chelation and ionophoric activities that can either increase or decrease the bioavailability of intracellular copper depending on the cellular context. Dysregulation of copper homeostasis can induce cellular stress, which is a known activator of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The canonical NF-κB pathway is a key regulator of the inflammatory response, cell survival, and proliferation. Activation involves the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), allowing the NF-κB dimer to translocate to the nucleus and initiate gene transcription. While direct studies on iodoquinol are limited, the known pro-oxidant effects of altered copper levels suggest a plausible link to NF-κB activation.

Experimental Protocols

Measurement of Intracellular Zinc Concentration using FluoZin-3 AM

This protocol describes the use of the fluorescent probe FluoZin-3 acetoxymethyl (AM) ester to quantify changes in intracellular labile zinc concentrations.

Materials:

-

FluoZin-3 AM (Thermo Fisher Scientific, or equivalent)

-

Pluronic F-127 (Thermo Fisher Scientific, or equivalent)

-

Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

-

Iodoquinol stock solution (in DMSO)

-

N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) (zinc chelator)

-

Pyrithione (zinc ionophore)

-

Zinc Sulfate (ZnSO₄)

-

Adherent cells cultured in appropriate vessels (e.g., 96-well black, clear-bottom plates)

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Preparation: Seed cells at an appropriate density in a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a 2X FluoZin-3 AM loading solution in HBSS. A typical final concentration is 1-5 µM.

-

Add an equal volume of 20% Pluronic F-127 in DMSO to the FluoZin-3 AM stock solution before diluting in HBSS to aid in dye solubilization.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add 100 µL of the FluoZin-3 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

-

-

Washing: Remove the loading solution and wash the cells twice with warm HBSS to remove extracellular dye.

-

Treatment: Add 100 µL of HBSS containing the desired concentrations of iodoquinol to the appropriate wells. Include control wells (vehicle control, positive control with a known zinc ionophore like pyrithione, and negative control with a zinc chelator like TPEN).

-

Fluorescence Measurement:

-

Immediately after adding the treatment solutions, measure the baseline fluorescence using a microplate reader (Excitation: ~494 nm, Emission: ~518 nm).

-

Continue to measure the fluorescence at regular time intervals (e.g., every 5 minutes) for the desired duration of the experiment.

-

-

Data Analysis:

-

Subtract the background fluorescence (from wells with no cells) from all readings.

-

Normalize the fluorescence intensity of each well to its baseline reading (F/F₀).

-

Plot the change in fluorescence over time for each treatment condition.

-

Measurement of Intracellular Calcium Concentration using Fura-2 AM

This protocol details the ratiometric measurement of intracellular calcium using the fluorescent indicator Fura-2 AM.

Materials:

-

Fura-2 AM (Thermo Fisher Scientific, or equivalent)

-

Pluronic F-127

-

HBSS with Ca²⁺ and Mg²⁺

-

Iodoquinol stock solution (in DMSO)

-

Ionomycin (calcium ionophore)

-

EGTA (calcium chelator)

-

Fluorescence spectrophotometer or imaging system capable of dual-wavelength excitation

Procedure:

-

Cell Preparation: Culture cells to the desired confluency on coverslips for microscopy or in suspension for cuvette-based measurements.

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution (typically 2-5 µM) in HBSS containing 0.02% Pluronic F-127.

-

Incubate cells in the loading solution for 30-60 minutes at 37°C in the dark.

-

-

Washing: Wash the cells twice with warm HBSS to remove extracellular dye and allow for de-esterification of the AM ester (approximately 30 minutes).

-

Measurement:

-

For microscopy, mount the coverslip on the microscope stage. For suspension cells, transfer the cell suspension to a cuvette.

-

Record the baseline fluorescence by alternating the excitation wavelength between 340 nm and 380 nm, while measuring the emission at 510 nm.

-

Add iodoquinol at the desired concentration and continue recording the fluorescence ratio (F₃₄₀/F₃₈₀).

-

-

Calibration (Optional but Recommended):

-

At the end of the experiment, add a saturating concentration of a calcium ionophore like ionomycin to obtain the maximum fluorescence ratio (Rₘₐₓ).

-

Subsequently, add a calcium chelator like EGTA to obtain the minimum fluorescence ratio (Rₘᵢₙ).

-

These values can be used to calculate the absolute intracellular calcium concentration using the Grynkiewicz equation.

-

Detection of ERK Phosphorylation by Western Blot

This protocol outlines the procedure for detecting the activation of the ERK pathway by analyzing the phosphorylation status of ERK1/2.

Materials:

-

Cell culture reagents

-

Iodoquinol stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit (Thermo Fisher Scientific, or equivalent)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Culture cells to 70-80% confluency. Treat with iodoquinol at various concentrations and for different time points. Include appropriate controls.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli buffer, and heat. Load the samples onto an SDS-PAGE gel and run the electrophoresis.

-

Western Blotting: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total ERK1/2 to normalize for protein loading.

-

Densitometry Analysis: Quantify the band intensities to determine the relative levels of ERK phosphorylation.

Conclusion

Iodoquinol's ability to modulate intracellular metal ion concentrations positions it as a compound with significant potential for therapeutic applications, particularly in diseases where metal dyshomeostasis is a contributing factor, such as neurodegenerative disorders and cancer. Its action as a zinc ionophore and its complex interactions with copper can trigger potent cellular responses through the activation of signaling pathways like MAPK/ERK and potentially NF-κB. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the nuanced effects of iodoquinol on metal ion homeostasis and its downstream consequences. A deeper understanding of these mechanisms will be crucial for the rational design and development of novel therapeutics based on the 8-hydroxyquinoline scaffold.

References

- 1. Experimental Evidence for Diiodohydroxyquinoline-Induced Neurotoxicity: Characterization of Age and Gender as Predisposing Factors [mdpi.com]

- 2. The zinc ionophore clioquinol reverses autophagy arrest in chloroquine-treated ARPE-19 cells and in APP/mutant presenilin-1-transfected Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Antimicrobial Spectrum of Iodoquine Derivatives: A Technical Guide

Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents. Among these, iodo-derivatives of quinoline, including the well-known antiprotozoal agent Iodoquinol, have demonstrated a surprisingly broad spectrum of antimicrobial activity. This technical guide provides an in-depth exploration of the antimicrobial properties of Iodoquine and its derivatives against a range of pathogens, including protozoa, bacteria, and fungi. It consolidates quantitative data from various studies, details key experimental methodologies, and visualizes the underlying mechanisms and workflows to support further research and development in this promising area.

Antimicrobial Spectrum and Potency

This compound derivatives exhibit a wide range of antimicrobial activities, from their traditional use against intestinal protozoa to more recently discovered antibacterial and antifungal effects. The potency of these compounds is often influenced by the specific substitutions on the quinoline ring.

Antiprotozoal Activity

Iodoquinol (5,7-diiodo-8-quinolinol) is a well-established luminal amebicide.[1][2] Its primary application is in the treatment of intestinal amebiasis caused by Entamoeba histolytica, where it is effective against both the trophozoite and cyst forms residing in the gut lumen.[1][3][4] It is considered a drug of choice for asymptomatic or moderate forms of amebiasis. Its activity also extends to other protozoa such as Dientamoeba fragilis and Balantidium coli.

Table 1: Antiprotozoal Spectrum of Iodoquinol

| Pathogen | Indication | Dosage (Typical) | References |

|---|---|---|---|

| Entamoeba histolytica | Asymptomatic/Moderate Intestinal Amebiasis | Adults: 650 mg, 3 times daily for 20 days | |

| Dientamoeba fragilis | Dientamoebiasis | Children: 10-13.3 mg/kg, 3 times daily for 20 days |

| Balantidium coli | Balantidiasis | Not to exceed 2 g/day | |

Antibacterial Activity

Recent studies have highlighted the potential of novel iodo-quinoline derivatives as antibacterial agents. Their efficacy varies between Gram-positive and Gram-negative bacteria. For instance, a library of 6-iodo-substituted carboxy-quinolines demonstrated notable activity against the Gram-positive bacterium Staphylococcus epidermidis but had no effect on the Gram-negative Klebsiella pneumoniae. In another study, a topical formulation of Iodoquinol (1%) was the only product tested that showed effective reduction of Methicillin-resistant Staphylococcus aureus (MRSA) within one minute. This suggests a potential advantage against resistant Gram-positive pathogens. The difference in susceptibility is often attributed to the outer membrane of Gram-negative bacteria, which acts as a formidable barrier.

Table 2: Antibacterial Activity of Selected this compound Derivatives

| Derivative/Product | Bacterial Strain | Activity Measure | Result | References |

|---|---|---|---|---|

| Iodoquinol 1% Gel | Propionibacterium acnes | Log Reduction (CFU) | >3 log reduction at 1 min | |

| Iodoquinol 1% Gel | MRSA | Log Reduction (CFU) | >3 log reduction at 1 min | |

| Iodoquinol 1% Gel | Pseudomonas aeruginosa | Log Reduction (CFU) | >3 log reduction at 1 min | |

| Iodoquinol 1% Gel | Corynebacterium aquaticum | Log Reduction (CFU) | >3 log reduction at 1 min | |

| 6-Iodo-quinoline series (4d, 4c, 4e) | Staphylococcus epidermidis | IC50 | Highly active (specific values in source) | |

| 6-Iodo-quinoline series | Klebsiella pneumoniae | MIC | No effect |

| Imidazoquinoline (5f) | Various bacterial pathogens | Zone of Inhibition | Effective (comparable to Ofloxacin) | |

Antifungal Activity

The antifungal potential of this compound derivatives is a significant area of current research. Studies have shown their efficacy against a variety of fungal pathogens, including yeasts and dermatophytes. Iodoquinol has displayed potent in vitro inhibitory activity against planktonic forms of the multidrug-resistant yeast Candida auris, with IC50 values generally lower than 1 µg/mL. It also shows broad activity against other Candida species and dermatophytes like Trichophyton mentagrophytes, Microsporum canis, and Trichophyton rubrum. Furthermore, new iodo-thioxo quinazolinone derivatives have been synthesized and evaluated, with some compounds showing considerable activity against Candida albicans, Aspergillus niger, and Aspergillus clavatus.

Table 3: Antifungal Activity of Selected this compound Derivatives

| Derivative/Product | Fungal Strain | Activity Measure | Result | References |

|---|---|---|---|---|

| Iodoquinol | Candida auris (planktonic) | IC50 | < 1 µg/mL | |

| Iodoquinol | Candida albicans (planktonic) | IC50 | Potent activity | |

| Iodoquinol 1% Gel | Trichophyton mentagrophytes | Log Reduction (CFU) | >3 log reduction at 1 min | |

| Iodoquinol 1% Gel | Malassezia furfur | Log Reduction (CFU) | >3 log reduction at 1 min | |

| Iodoquinol 1% Gel | Candida albicans | Log Reduction (CFU) | >3 log reduction at 5 min | |

| Iodo-thioxo quinazolinone (3b) | Candida albicans | MIC | > 1000 µg/mL |

| Iodo-thioxo quinazolinone (3a) | Aspergillus niger | MIC | Highest activity in series | |

Proposed Mechanisms of Action

The precise mechanism of action for Iodoquinol and its derivatives is not fully elucidated but is believed to be multifactorial, involving several key cellular disruptions.

-

Chelation of Metal Ions: A primary proposed mechanism is the chelation of essential metal ions, particularly ferrous ions (Fe²⁺), which are critical cofactors for various microbial enzymes. By sequestering these ions, the derivatives inhibit vital metabolic pathways, leading to impaired growth and replication.

-

Enzyme Inactivation: It is thought that Iodoquinol directly inactivates essential parasitic enzymes, disrupting cellular function.

-

DNA Function Disruption: Some evidence suggests that these compounds may intercalate with microbial DNA, interfering with DNA synthesis and function, ultimately leading to cell death.

-

Membrane Damage: In fungi, certain 8-hydroxyquinoline derivatives have been shown to compromise the functional integrity of the cytoplasmic membrane, causing leakage of essential cellular components. Clioquinol, a related compound, was found to damage the fungal cell wall.

References

Methodological & Application

Application Notes and Protocols for Iodoquinol In Vitro Susceptibility Testing Against Entamoeba histolytica

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entamoeba histolytica, the causative agent of amoebiasis, remains a significant global health concern. While several drugs are available for treatment, the evaluation of new compounds and the monitoring of drug susceptibility are crucial for effective disease management. Iodoquinol, a luminal amebicide, is an important therapeutic agent against the trophozoite and cyst stages of E. histolytica in the intestine.[1] Its precise mechanism of action is not fully elucidated but is thought to involve the chelation of essential metal ions required for the parasite's metabolism, potential disruption of DNA function, and membrane damage.[2][3]

These application notes provide detailed protocols for the in vitro susceptibility testing of iodoquinol against E. histolytica trophozoites. The methodologies described herein are essential for determining the efficacy of iodoquinol and can be adapted for screening other potential anti-amoebic compounds.

Quantitative Data Summary

The following table summarizes the in vitro efficacy of iodoquinol against the HM1:IMSS strain of E. histolytica.

| Compound | Strain | Assay Method | Incubation Time (hours) | Parameter | Value (µg/mL) |

| Iodoquinol | HM1:IMSS | Manual Trophozoite Counting | 72 | Lowest Inhibitory Dose | 0.435 |

Note: The Lowest Inhibitory Dose is the lowest concentration at which growth was inhibited.

Experimental Protocols

Axenic Cultivation of Entamoeba histolytica Trophozoites

A fundamental prerequisite for in vitro susceptibility testing is the axenic culture of E. histolytica trophozoites, meaning the growth of the parasite in the absence of any other metabolizing cells. The most widely used medium for this purpose is TYI-S-33.

Materials:

-

E. histolytica strain (e.g., HM1:IMSS)

-

TYI-S-33 medium base

-

Heat-inactivated bovine serum

-

Penicillin-streptomycin solution (optional)

-

Sterile screw-capped glass culture tubes (e.g., 16 x 125 mm)

-

Incubator at 37°C

-

Hemocytometer or automated cell counter

-

Trypan blue solution (0.4%)

Procedure:

-

Medium Preparation: Prepare the complete TYI-S-33 medium by aseptically adding heat-inactivated bovine serum to the TYI-S-33 medium base to a final concentration of 10-15%. If desired, antibiotics can be added to prevent bacterial contamination.

-

Subculturing:

-

Chill the culture tubes containing mature trophozoites in an ice-water bath for 5-10 minutes to detach the adherent amoebae.

-

Gently invert the tubes several times to ensure a uniform suspension of trophozoites.

-

Aseptically transfer an appropriate volume of the cell suspension to a fresh tube of pre-warmed complete TYI-S-33 medium. The inoculum size should be adjusted to achieve logarithmic growth within 48-72 hours (typically starting with 1 x 10^4 to 2 x 10^4 trophozoites/mL).

-

-

Incubation: Incubate the culture tubes upright at 37°C.

-

Monitoring Growth: Monitor the growth of the trophozoites daily by microscopic examination. For quantitative analysis, a small aliquot can be removed for cell counting using a hemocytometer and trypan blue exclusion to assess viability.

Preparation of Iodoquinol Stock Solution

Due to its poor water solubility, iodoquinol should be dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.

Materials:

-

Iodoquinol powder

-

Anhydrous/sterile DMSO

-

Sterile microcentrifuge tubes or amber glass vials

-

Vortex mixer

-

Calibrated analytical balance

Procedure:

-

Determine Stock Concentration: A common stock concentration for in vitro assays is 10 mM.

-

Weighing Iodoquinol: Accurately weigh the required amount of iodoquinol powder. The molecular weight of iodoquinol is 396.95 g/mol .

-

Dissolving in DMSO: Add the appropriate volume of sterile DMSO to the weighed iodoquinol. Iodoquinol is soluble in DMSO at concentrations of 13 mg/mL (32.74 mM) or higher.[4][5] Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.

-

Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

In Vitro Susceptibility Assay by Manual Trophozoite Counting

This method directly assesses the effect of iodoquinol on the proliferation of E. histolytica trophozoites.

Materials:

-

Log-phase E. histolytica trophozoites

-

Complete TYI-S-33 medium

-

Iodoquinol stock solution in DMSO

-

Sterile 96-well microtiter plates

-

Hemocytometer

-

Trypan blue solution (0.4%)

-

Incubator at 37°C

Procedure:

-

Trophozoite Preparation: Harvest trophozoites from a 48-72 hour culture in the logarithmic growth phase. Count the viable trophozoites using a hemocytometer and trypan blue exclusion. Adjust the cell density to 2 x 10^5 cells/mL in fresh, pre-warmed complete TYI-S-33 medium.

-

Drug Dilution Series: Prepare serial dilutions of the iodoquinol stock solution in complete TYI-S-33 medium to achieve the desired final concentrations in the assay wells. Remember to include a vehicle control with the same final concentration of DMSO as the highest iodoquinol concentration.

-

Assay Setup:

-

In a 96-well microtiter plate, add 100 µL of the trophozoite suspension to each well (2 x 10^4 trophozoites/well).

-

Add 100 µL of the appropriate iodoquinol dilution to the corresponding wells.

-

Include wells with trophozoites and medium only (negative control) and wells with trophozoites and the DMSO vehicle control.

-

-

Incubation: Incubate the plate at 37°C for 72 hours in an anaerobic or microaerophilic environment.

-

Trophozoite Counting: After incubation, detach the trophozoites by chilling the plate on ice for 10-15 minutes. Resuspend the cells by gentle pipetting.

-

Viability Assessment: Transfer a 10 µL aliquot from each well and mix with 10 µL of 0.4% trypan blue solution. Count the number of viable (unstained) and non-viable (blue) trophozoites using a hemocytometer.

-

Data Analysis: Calculate the percentage of growth inhibition for each iodoquinol concentration compared to the vehicle control. The 50% inhibitory concentration (IC50) can be determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Alternative Viability Assessment: Nitroblue Tetrazolium (NBT) Reduction Assay

This colorimetric assay provides an indirect measure of cell viability based on the metabolic activity of the trophozoites.

Materials:

-

Assay plate from the susceptibility protocol

-

Nitroblue tetrazolium (NBT) solution

-

Phosphate-buffered saline (PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Assay Completion: Following the 72-hour incubation with iodoquinol, centrifuge the microtiter plate.

-

NBT Incubation: Carefully remove the supernatant and wash the cells with PBS. Add the NBT solution to each well and incubate for a defined period (e.g., 1-2 hours) at 37°C.

-

Formazan Solubilization: After incubation, remove the NBT solution and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is proportional to the number of viable, metabolically active trophozoites. Calculate the percentage of inhibition as described for the manual counting method.

Diagrams

Proposed Mechanism of Action of Iodoquinol on Entamoeba histolytica

Caption: A diagram illustrating the proposed multi-faceted mechanism of action of iodoquinol against E. histolytica.

Experimental Workflow for Iodoquinol In Vitro Susceptibility Testing

Caption: A flowchart outlining the key steps in the in vitro susceptibility testing of iodoquinol against E. histolytica.

References

Application Notes and Protocols for Using Iodoquinol as a Positive Control in Amoebiasis Drug Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amoebiasis, caused by the protozoan parasite Entamoeba histolytica, remains a significant global health concern. The development of new therapeutic agents is crucial, and robust drug screening assays are fundamental to this effort. A critical component of any screening assay is the inclusion of a reliable positive control to validate the experimental system and provide a benchmark for the efficacy of test compounds. Iodoquinol, a luminal amebicide, has been historically used in the treatment of amoebiasis and serves as an effective positive control in both in vitro and in vivo drug screening assays.[1][2]

These application notes provide detailed methodologies for the use of Iodoquinol as a positive control in amoebiasis drug screening, including data presentation, experimental protocols, and visualizations of workflows and mechanisms of action.

Mechanism of Action

The precise mechanism of action of Iodoquinol is not fully elucidated, but it is widely believed to exert its amebicidal effect through the chelation of essential metal ions, particularly ferrous ions (Fe²⁺), which are crucial for the parasite's metabolic pathways.[3] By sequestering these ions, Iodoquinol likely disrupts the function of key metalloenzymes, leading to the inhibition of growth and eventual death of E. histolytica trophozoites and cysts within the intestinal lumen.[3][4] Other proposed mechanisms include the disruption of DNA function and membrane integrity.

Data Presentation: Efficacy of Iodoquinol against Entamoeba histolytica

The following tables summarize the quantitative and qualitative efficacy of Iodoquinol from published studies. Due to the historical use of this drug, precise IC50 and EC50 values are not as commonly reported in recent literature as they are for newer compounds.

Table 1: In Vitro Efficacy of Iodoquinol against E. histolytica

| Parameter | Strain | Method | Concentration | Observation | Reference |

| Growth Inhibition | HM1:IMSS | Manual cell counting after 72h incubation | > 0.1 µg/mL | Inhibition of trophozoite growth | |

| Growth Inhibition | HM1:IMSS | Manual cell counting after 72h incubation | 0.005, 0.1 µg/mL | Growth observed at lower concentrations |

Table 2: In Vivo Efficacy of Iodoquinol in a Mouse Model of Amoebiasis

| Animal Model | Dosing Regimen | Route of Administration | Outcome | Reference |

| Male CBA/J mice | 55.9 mg/kg per day | Oral gavage | Potent efficacy in preventing and curing infection |

Experimental Protocols

In Vitro Drug Susceptibility Assay for Entamoeba histolytica

This protocol is adapted from established methods for determining the in vitro susceptibility of E. histolytica to antimicrobial agents.

Materials:

-

Entamoeba histolytica trophozoites (e.g., HM1:IMSS strain)

-

TYI-S-33 medium (or other suitable axenic culture medium)

-

Iodoquinol (Sigma-Aldrich or equivalent)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Hemocytometer or automated cell counter

-

Incubator (37°C) with an anaerobic gas generating system (e.g., GasPak™)

Procedure:

-

Parasite Culture: Maintain E. histolytica trophozoites in axenic culture using TYI-S-33 medium at 37°C. Ensure parasites are in the logarithmic growth phase before initiating the assay.

-

Drug Preparation:

-

Prepare a stock solution of Iodoquinol in DMSO. A typical stock concentration is 10 mg/mL.

-

Perform serial dilutions of the Iodoquinol stock solution in TYI-S-33 medium to achieve the desired final concentrations for the assay. It is recommended to test a range of concentrations (e.g., 0.1 to 100 µg/mL).

-

-

Assay Setup:

-

Harvest trophozoites from culture flasks by gentle agitation and centrifugation.

-

Resuspend the parasite pellet in fresh TYI-S-33 medium and adjust the cell density to 1 x 10⁵ trophozoites/mL.

-

In a 96-well plate, add 100 µL of the parasite suspension to each well.

-

Add 100 µL of the diluted Iodoquinol solutions to the respective wells.

-

Include a negative control (parasites with medium and DMSO, without drug) and a blank control (medium only).

-

-

Incubation: Incubate the plate at 37°C for 48-72 hours in an anaerobic environment.

-

Endpoint Measurement:

-

After incubation, chill the plate on ice for 10-15 minutes to detach the trophozoites.

-

Gently resuspend the cells in each well.

-

Determine the number of viable trophozoites in each well using a hemocytometer and trypan blue exclusion or an automated cell counter.

-

-

Data Analysis:

-

Calculate the percentage of growth inhibition for each Iodoquinol concentration compared to the negative control.

-

If a dose-response is observed, the IC50 (inhibitory concentration 50%) can be determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a suitable sigmoidal dose-response curve.

-

In Vivo Efficacy Testing in a Mouse Model of Intestinal Amoebiasis

This protocol outlines the procedure for evaluating the efficacy of Iodoquinol as a positive control in a murine model of amebic colitis.

Materials:

-

Male CBA/J mice (or other susceptible strain)

-

Entamoeba histolytica trophozoites (virulent strain)

-

Iodoquinol

-

Vehicle for drug administration (e.g., 10% DMSO in PBS)

-

Anesthetic agent

-

Surgical instruments

-

Cecal ligation and puncture materials (optional, for some models)

Procedure:

-

Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week prior to the experiment.

-

Infection:

-

Anesthetize the mice.

-

Perform a laparotomy to expose the cecum.

-

Inject a suspension of 1 x 10⁶ E. histolytica trophozoites in culture medium directly into the cecum.

-

Suture the abdominal wall and skin.

-

-

Drug Administration:

-

Prepare a suspension of Iodoquinol in the vehicle at the desired concentration. A dose of 55.9 mg/kg/day has been shown to be effective.

-

Administer the Iodoquinol suspension or vehicle (for the control group) to the mice via oral gavage.

-

Dosing can be initiated prior to infection (prophylactic model) or post-infection (therapeutic model). A typical regimen involves dosing on day -1, +1, +3, and +5 relative to infection.

-

-

Monitoring: Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy).

-

Endpoint Evaluation (e.g., day 7 post-infection):

-

Euthanize the mice.

-

Collect cecal contents for parasite culture and quantification of parasite load (e.g., by qPCR or ELISA for amoebic antigens).

-

Collect cecal tissue for histopathological analysis to assess inflammation and tissue damage.

-

-

Data Analysis: Compare the parasite load, cecal pathology scores, and clinical outcomes between the Iodoquinol-treated group and the vehicle-treated control group. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.

Mandatory Visualizations

Caption: Workflow for in vitro amoebiasis drug screening.

Caption: Workflow for in vivo amoebiasis drug screening.

Caption: Proposed mechanism of action of Iodoquinol.

References

Application of Iodoquinol and Related 8-Hydroxyquinolines in Cellular Zinc Homeostasis Studies

Introduction

The study of cellular zinc homeostasis is crucial for understanding a myriad of physiological and pathological processes, including signal transduction, gene expression, and cell death. Zinc (Zn²⁺), a ubiquitous trace element, is integral to the function of numerous proteins and enzymes. Its intracellular concentration is tightly regulated by a complex network of transporters and binding proteins. Dysregulation of zinc homeostasis has been implicated in various diseases, including neurodegenerative disorders and cancer.

Chemical tools that can modulate intracellular zinc levels are invaluable for researchers in this field. "Iodoquine," likely a reference to Iodoquinol (diiodohydroxyquinoline), and its close analog Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), are 8-hydroxyquinoline derivatives that function as zinc ionophores. These lipophilic molecules bind zinc ions and facilitate their transport across biological membranes, effectively increasing the intracellular concentration of labile zinc. This property allows for the controlled manipulation of cellular zinc levels, enabling the investigation of zinc-dependent cellular processes. Clioquinol, in particular, has been more extensively studied for its ionophoretic activity and is often used as a representative 8-hydroxyquinoline zinc ionophore in cellular studies.

These application notes provide an overview of the use of Iodoquinol and Clioquinol in cellular zinc homeostasis research, including detailed protocols for their application and the measurement of resulting changes in intracellular zinc concentrations.

Mechanism of Action

Iodoquinol and Clioquinol are lipophilic chelators that form a neutral complex with divalent metal ions like zinc. This complex can then diffuse across the lipid bilayer of the cell membrane. Once inside the cell, the complex dissociates, releasing the zinc ion into the cytoplasm. The ionophore can then return to the extracellular space to transport more ions. This process effectively shuttles zinc into the cell, bypassing the natural zinc transport machinery.

Caption: Mechanism of Iodoquinol/Clioquinol as a zinc ionophore.

Quantitative Data Summary

The following table summarizes typical experimental conditions for the use of Clioquinol as a zinc ionophore to increase intracellular zinc. Data for Iodoquinol is less prevalent in the literature for this specific application.

| Parameter | Value | Cell Type/System | Reference |

| Clioquinol Concentration | 5 - 30 µM | Human cancer cell lines (e.g., DU 145, A2780) | [1][2] |

| 10 µM | ARPE-19, CHO cells | [3] | |